molecular formula C11H14ClN5 B13258376 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide hydrochloride

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide hydrochloride

Cat. No.: B13258376
M. Wt: 251.71 g/mol
InChI Key: OHSKFWOWQHFBDY-UHFFFAOYSA-N
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Description

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a carboximidamide group at position 2 and a 3,5-dimethylpyrazole moiety at position 3. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability in pharmacological applications. This structural framework is often explored in medicinal chemistry for targeting enzymes or receptors requiring dual aromatic and heterocyclic recognition motifs .

Properties

Molecular Formula

C11H14ClN5

Molecular Weight

251.71 g/mol

IUPAC Name

5-(3,5-dimethylpyrazol-1-yl)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C11H13N5.ClH/c1-7-5-8(2)16(15-7)9-3-4-10(11(12)13)14-6-9;/h3-6H,1-2H3,(H3,12,13);1H

InChI Key

OHSKFWOWQHFBDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CN=C(C=C2)C(=N)N)C.Cl

Origin of Product

United States

Preparation Methods

Primary Synthetic Route: Nucleophilic Substitution and Hydrochloride Formation

The most documented method involves a two-step process:

  • Nucleophilic substitution : Reacting 3,5-dimethyl-1H-pyrazole with 2-cyanopyridine in the presence of a base (e.g., KOH or Cs₂CO₃) to form 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile.
  • Hydrochloride salt formation : Treating the intermediate with hydrochloric acid (HCl) to yield the final carboximidamide hydrochloride.

Key Reaction Conditions

Parameter Value Source
Solvent Acetonitrile or dimethoxyethane
Temperature 80–120°C (microwave-assisted)
Reaction Time 30 min–24 hours
Yield 70–94%

Example Protocol

  • Combine 3,5-dimethyl-1H-pyrazole (48.1 g, 0.5 mol) and 2-cyanopyridine in dimethoxyethane.
  • Introduce gaseous HCl at 80°C for 50 minutes.
  • Isolate the product via filtration and dry under vacuum to obtain a colorless crystalline solid.

Alternative Method: Cyanamide-Mediated Synthesis

A patent (EP1197486A1) describes using cyanamide derivatives under aprotic conditions:

  • React 3,5-dimethylpyrazole with cyanamide in dimethoxyethane.
  • Introduce gaseous HCl to form the carboxamidine hydrochloride directly.

Advantages

  • Avoids peroxide-forming solvents (e.g., dioxane).
  • Scalable with yields up to 94%.

Ring Formation Strategy

Pyrimidine core derivatives can be synthesized via cyclization reactions:

  • React 3,5-dimethyl-1H-pyrazole-1-carboximidamide with β-keto esters (e.g., ethyl acetoacetate) or acrylates under basic conditions to form pyrimidine intermediates.
  • Subsequent hydrolysis or amidation yields the target compound.

Example Reaction
$$
\text{3,5-Dimethylpyrazole} + \text{β-keto ester} \xrightarrow{\text{LiOH/THF}} \text{Pyrimidine intermediate} \xrightarrow{\text{HCl}} \text{Final product}
$$

Structural and Analytical Data

Molecular Formula : C₁₁H₁₄ClN₅
Molecular Weight : 251.71 g/mol
SMILES : CC1=CC(=NN1C2=CN=C(C=C2)C(=N)N)C.Cl

Key Spectral Data

Optimization and Challenges

  • Regioisomerism : Displacement at the pyrimidine 2- or 4-position can occur, but regioselectivity is enhanced using microwave irradiation.
  • Side Reactions : Transesterification or dehydration may necessitate alternative routes for amide derivatives.

Industrial-Scale Considerations

  • Purification : Filtration, vacuum drying, or recrystallization ensures high purity.
  • Solvent Selection : Dimethoxyethane and acetonitrile are preferred for their stability and low peroxide risk.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of alkylated or acylated derivatives .

Scientific Research Applications

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues from Pyrazole-Carboximidamide Family ()

lists 11 pyrazole-carboximidamide derivatives, all sharing a 4,5-dihydro-1H-pyrazole core substituted with aryl groups. Key differences between these compounds and the target molecule include:

Feature Target Compound Analogues (e.g., Compounds 1–11)
Core Structure Pyridine ring (fully aromatic) 4,5-Dihydro-1H-pyrazole (non-aromatic, partially saturated)
Substituents 3,5-Dimethylpyrazole at pyridine-C5 Varied aryl groups (e.g., methoxy, chloro, bromo, nitro) at C5
Functional Group Carboximidamide at pyridine-C2 Carboximidamide at pyrazole-C1
Salt Form Hydrochloride (enhanced solubility) Free bases (lower solubility in aqueous media)

Key Observations :

  • The hydrochloride salt likely improves aqueous solubility relative to the free-base analogues, which is advantageous for drug formulation .

Comparison with Other Heterocyclic Systems ()

includes diverse heterocycles such as triazolopyrimidines, thiadiazoles, and piperidinecarboxamides. Notable contrasts include:

Feature Target Compound Compounds (e.g., Compounds 1–5)
Heterocycle Type Pyridine-pyrazole hybrid Triazolopyrimidine, thiadiazole, dioxazine
Electronic Properties Electron-rich pyridine and pyrazole (potential for H-bonding and metal chelation) Varied: thiadiazoles (electron-deficient), triazolopyrimidines (planar aromatic)
Pharmacological Relevance Suited for targets requiring dual heteroaromatic recognition Thiadiazoles often used as bioisosteres for carboxylates

Key Observations :

  • Thiadiazole-containing compounds (e.g., compound 4 in ) are typically electron-deficient, making them suitable for nucleophilic substitution reactions, whereas the target compound’s pyridine-pyrazole system is electron-rich, favoring electrophilic interactions .

Biological Activity

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide hydrochloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyridine ring, which contributes to its biological activity. The presence of both nitrogen-containing heterocycles enhances its potential as a pharmaceutical agent.

PropertyValue
Chemical FormulaC10H12N4.HCl
Molecular Weight220.23 g/mol
IUPAC NameThis compound
CAS Number21018-71-3

Antimicrobial Properties

Research indicates that compounds containing pyrazole and pyridine moieties exhibit significant antimicrobial activity. A study highlighted the effectiveness of various derivatives against bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anti-inflammatory Effects

Preliminary studies suggest that 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine derivatives may possess anti-inflammatory properties. These compounds could inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis .

Anticancer Activity

The compound has been studied for its anticancer properties, particularly against aggressive cancer cell lines. In vitro studies demonstrated that it could reduce cell viability in breast cancer models by inducing apoptosis and inhibiting tumor growth .

Case Study 1: Antibacterial Activity

In a systematic screening of antibacterial agents, derivatives of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine were tested against various strains of bacteria. The results showed that certain modifications to the structure significantly enhanced antibacterial potency, particularly against resistant strains of Staphylococcus aureus .

Case Study 2: Antitumor Effects

A study focused on the effects of this compound on MDA-MB-231 triple-negative breast cancer cells revealed a dose-dependent decrease in cell viability. The compound was administered at concentrations ranging from 0 to 20 µM over three days, resulting in a significant reduction in tumor cell proliferation .

The synthesis typically involves the reaction of 3,5-dimethylpyrazole with pyridine derivatives under nucleophilic substitution conditions. This method allows for the introduction of various functional groups that can enhance biological activity.

Mechanism of Action:
The proposed mechanisms include:

  • Inhibition of Enzymatic Activity: Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Disruption of Cellular Processes: The interaction with cellular receptors or pathways can lead to apoptosis or cellular stress responses.

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